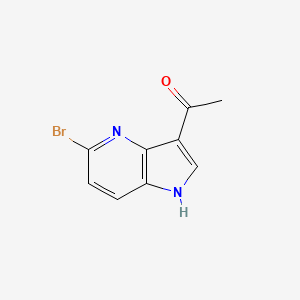

3-Acetyl-5-bromo-4-azaindole

Description

Significance of Azaindole Scaffolds in Modern Chemical Research

Azaindole scaffolds are heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. mdpi.com They are considered "privileged structures" due to their ability to bind to a variety of biological targets with high affinity. mdpi.comunl.pt This versatility has made them a focal point in the development of new therapeutic agents. mdpi.com

Overview of Fused Pyrrolo-Pyridine Heterocycles

Azaindoles, also known as pyrrolopyridines, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole (B145914) and a pyridine (B92270) ring. nih.govias.ac.in This fusion can occur in six different isomeric forms, each with unique chemical and physical properties. nih.govnih.gov The arrangement of the nitrogen atoms within this fused system is a key determinant of the molecule's characteristics and biological activity. nih.gov The fusion of these rings often results in a rigid, planar structure that can interact efficiently with biological targets. ias.ac.in

Distinctive Features and Research Interest in 4-Azaindole (B1209526) Isomers

Among the various azaindole isomers, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) system has been a subject of considerable research interest. nih.gov The nitrogen atom at the 4-position imparts specific electronic characteristics to the ring system, influencing its reactivity and interaction with biological molecules. nih.gov The introduction of a nitrogen atom in place of a carbon atom can enhance aqueous solubility and lead to more favorable pharmacokinetic properties. nih.gov

Researchers have explored 4-azaindole derivatives for their potential in various therapeutic areas. For instance, some 1,3-disubstituted 4-azaindoles have been investigated as potential treatments for Alzheimer's disease. nih.gov Additionally, certain 2,5-disubstituted 4-azaindoles have demonstrated anti-proliferative effects against human cancer cell lines. nih.gov The ability to modify the 4-azaindole scaffold at various positions allows for the fine-tuning of its properties to optimize its biological activity. unl.pt

Contextualizing 3-Acetyl-5-bromo-4-azaindole within the Azaindole Chemical Landscape

The compound this compound is a specific derivative of the 4-azaindole core. Its chemical structure is characterized by an acetyl group at the 3-position and a bromine atom at the 5-position of the 4-azaindole ring system.

Importance of Acetyl and Bromo Functional Groups in Organic Synthesis

Functional groups are specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions. wikipedia.org The acetyl and bromo groups on the 4-azaindole core of this compound are crucial for its synthetic utility.

The acetyl group (CH₃CO) is a common functional group in organic chemistry. mdpi.com It consists of a methyl group single-bonded to a carbonyl group. In the context of this compound, the acetyl group at the 3-position influences the electronic properties of the pyrrole ring. Acetylation is a widely used reaction in organic synthesis, often employed to introduce this functional group, which can serve as a protecting group or as a handle for further chemical transformations. mdpi.comlibretexts.org

The bromo group (Br), a halogen, is another important functional group in organic synthesis. libretexts.org Halogens like bromine can be introduced into molecules through various bromination reactions. acs.org The presence of a bromine atom on an aromatic ring, such as in this compound, opens up a wide range of possibilities for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. smolecule.com This makes bromo-substituted heterocycles valuable intermediates in the synthesis of more complex molecules. smolecule.com

Overview of Literature Precedents for 3,5-Disubstituted 4-Azaindoles

The synthesis and functionalization of disubstituted azaindoles are well-documented in chemical literature. Specifically, the introduction of substituents at the 3 and 5 positions of the azaindole scaffold has been a key strategy in the development of kinase inhibitors and other biologically active molecules. mdpi.com For example, 3,5-disubstituted-7-azaindoles have been prepared through successive palladium-catalyzed cross-coupling reactions. mdpi.com While the specific literature on this compound is not extensive, the general synthetic strategies for related disubstituted azaindoles provide a framework for its preparation and potential reactions. The synthesis of related compounds like 3-acetyl-4-azaindole has been achieved through methods like the Friedel-Crafts reaction on the 4-azaindole core. google.com

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

1-(5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone |

InChI |

InChI=1S/C9H7BrN2O/c1-5(13)6-4-11-7-2-3-8(10)12-9(6)7/h2-4,11H,1H3 |

InChI Key |

AQESQYYTAHXJMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=C1N=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 5 Bromo 4 Azaindole

Strategies for the Construction of the 4-Azaindole (B1209526) Core

Pyrrole (B145914) Annulation onto a Pyridine (B92270) Ring System

This class of strategies involves forming the five-membered pyrrole ring by cyclizing precursors derived from substituted pyridines. The specific approach dictates the required starting materials and reaction conditions.

Classic pyrrole syntheses can be adapted to pyridine-based starting materials to build the 4-azaindole core de novo. Two such notable methods are the Paal-Knorr and Barton-Zard syntheses.

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole. wikipedia.orgalfa-chemistry.com In the context of 4-azaindole, this would conceptually involve a 3-amino-2-substituted pyridine derivative that reacts with a 1,4-dicarbonyl compound, or a suitably functionalized pyridine that itself is a 1,4-dicarbonyl equivalent. The reaction proceeds via the formation of hemiaminals followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.orgrgmcet.edu.in While exceptionally useful for simple pyrroles, its application to azaindole synthesis can be limited by the availability of the requisite pyridine-based dicarbonyl precursors.

The Barton-Zard reaction offers another route, typically involving the condensation of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.orgallaboutchemistry.net To construct a 4-azaindole, a nitro-vinylpyridine derivative could react with an isocyanoacetate. The mechanism involves a Michael addition, followed by a 5-endo-dig cyclization and subsequent elimination of the nitro group to generate the pyrrole ring. wikipedia.org

Modern synthetic chemistry heavily relies on transition-metal catalysis to construct heterocyclic systems, and the 4-azaindole core is no exception. These methods often provide high efficiency and functional group tolerance.

The Larock indole (B1671886) synthesis is a powerful palladium-catalyzed reaction between an o-haloaniline and an alkyne. The adaptation to azaindole synthesis involves using an ortho-haloaminopyridine. For the synthesis of 4-azaindole, a 3-amino-2-halopyridine serves as the starting material, which undergoes coupling with a disubstituted alkyne. This method is particularly effective for producing 2,3-disubstituted 4-azaindoles. baranlab.org

Another prominent method is the Sonogashira coupling followed by cyclization . This sequence typically starts with an amino-halopyridine which is coupled with a terminal alkyne using a palladium-copper co-catalytic system. organic-chemistry.org The resulting alkynylaminopyridine is then subjected to a base- or copper-mediated cyclization to form the pyrrole ring.

The table below summarizes various transition-metal catalyzed approaches pertinent to the synthesis of the 4-azaindole scaffold.

| Reaction Name | Catalyst/Reagents | Starting Materials | Product Scope |

| Larock Synthesis | Pd(OAc)₂, PPh₃, Na₂CO₃ | 3-Amino-2-iodopyridine, Alkyne | 2,3-Disubstituted 4-azaindoles |

| Sonogashira/Cyclization | PdCl₂(PPh₃)₂, CuI, Et₃N; then Base (e.g., t-BuOK) | 3-Amino-2-halopyridine, Terminal Alkyne | 2-Substituted 4-azaindoles |

| Hegedus-Mori-Heck | Pd(OAc)₂, PPh₃ | 3-Amino-2-bromopyridine, Allylic alcohol | 2,3-Disubstituted 4-azaindoles |

The Fischer indole synthesis is a classic method involving the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. baranlab.org Its application to azaindole synthesis requires a pyridylhydrazine. The electron-deficient nature of the pyridine ring can make the key acs.orgacs.org-sigmatropic rearrangement step challenging. However, research has shown that the reaction can be efficient for 4-azaindoles, particularly when the starting pyridylhydrazine possesses electron-donating groups. For the synthesis of a 5-substituted-4-azaindole, such as the 5-bromo derivative, the Fischer synthesis using a 5-bromo-3-pyridylhydrazine is a viable strategy. baranlab.org

Ring Closure Reactions of Substituted Pyridines

This category encompasses methods where the pyrrole ring is formed from a pyridine already bearing substituents at the 2- and 3-positions that can react to close the five-membered ring.

A key example is the Batcho-Leimgruber indole synthesis . This two-step process begins with the reaction of a nitrotoluene derivative with a dimethylformamide acetal (B89532) to form a β-enamine. Subsequent reductive cyclization of the enamine yields the indole ring. For 4-azaindole synthesis, the starting material is 2-methyl-3-nitropyridine. The nitro group is reduced (e.g., using H₂ and Pd/C), and the resulting amine cyclizes onto the enamine moiety to form the 4-azaindole core. baranlab.org This method is particularly well-suited for preparing N-unsubstituted 4-azaindoles.

Introduction of the Acetyl Moiety at the C-3 Position

Once the 5-bromo-4-azaindole core is synthesized, the final step is the introduction of the acetyl group at the C-3 position. The pyrrole ring of the azaindole system is electron-rich and susceptible to electrophilic substitution, with the C-3 position being the most reactive site, analogous to indole.

The most common method for this transformation is the Friedel-Crafts acylation . sigmaaldrich.comorganic-chemistry.org However, due to the electron-deficient nature of the fused pyridine ring and the potential for the pyrrole nitrogen to coordinate with the Lewis acid, conditions must be carefully optimized. Effective acylation of azaindoles at the C-3 position is typically achieved using an acyl chloride (such as acetyl chloride) in the presence of an excess of a strong Lewis acid like aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (B109758). libretexts.org The Lewis acid activates the acyl chloride, generating a reactive acylium ion that then attacks the C-3 position of the azaindole ring. An aqueous workup subsequently liberates the final 3-acetylated product. khanacademy.org

The reaction proceeds as follows:

5-bromo-4-azaindole + Acetyl Chloride --(AlCl₃, CH₂Cl₂)--> 3-Acetyl-5-bromo-4-azaindole

This direct acylation is an efficient route to the target compound, provided the 5-bromo-4-azaindole precursor is available.

Friedel-Crafts Acylation of 4-Azaindole

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for installing acyl groups. wikipedia.org In the context of 4-azaindole, this reaction involves treating the parent heterocycle with an acylating agent in the presence of a Lewis acid catalyst. organic-chemistry.org The mechanism begins with the activation of the acylating agent, such as acetyl chloride or acetic anhydride, by the Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion. This electrophile is then attacked by the nucleophilic pyrrole ring of the 4-azaindole.

However, the direct Friedel-Crafts acylation of azaindoles presents challenges. The pyridine nitrogen atom can act as a Lewis base and coordinate with the catalyst, deactivating the ring system towards electrophilic substitution and potentially leading to poor yields. youtube.com To circumvent this, reaction conditions must be carefully optimized, often requiring stronger Lewis acids or alternative strategies to promote the desired C-3 acylation.

Regioselective Acylation Strategies

The inherent electronic properties of the indole nucleus strongly favor electrophilic substitution at the C-3 position. This position is the most nucleophilic due to the delocalization of the nitrogen lone pair through the pyrrole ring. Consequently, acylation of 4-azaindole is expected to proceed with high regioselectivity for the C-3 position, yielding the 3-acetyl derivative. Various strategies can be employed to ensure this outcome, including the use of specific catalyst systems that minimize side reactions and N-acylation. For instance, the use of milder Lewis acids or performing the reaction at low temperatures can enhance the selectivity for the desired product.

Precursors and Acylating Agents

The primary precursors for this stage of the synthesis are the 4-azaindole core and a suitable acylating agent.

| Precursor | Acylating Agent | Typical Lewis Acid Catalyst |

| 4-Azaindole | Acetyl chloride | Aluminum chloride (AlCl₃) |

| (1H-Pyrrolo[3,2-c]pyridine) | Acetic anhydride | Tin(IV) chloride (SnCl₄) |

| Zinc chloride (ZnCl₂) |

Introduction of the Bromo Moiety at the C-5 Position

The bromination of the 4-azaindole ring, specifically at the C-5 position, is a key step that requires precise control to avoid the formation of undesired isomers.

Regioselective Bromination Reactions on 4-Azaindole Derivatives

Electrophilic aromatic substitution is the most common method for the bromination of heterocyclic systems. Reagents such as N-Bromosuccinimide (NBS) are frequently used as a source of electrophilic bromine. missouri.eduorganic-chemistry.org The reaction is typically carried out in a polar solvent like dimethylformamide (DMF). wikipedia.org The regioselectivity of the bromination is governed by the electronic effects of the fused ring system. In the case of 4-azaindole, the pyridine nitrogen deactivates the pyridine ring, but substitution is still possible. The C-5 position is a viable site for electrophilic attack. Research on the bromination of other azaindole isomers, such as 7-azaindole (B17877), has demonstrated that high regioselectivity can be achieved under optimized conditions, supporting the feasibility of a selective C-5 bromination on the 4-azaindole core. acs.org

| Substrate | Brominating Agent | Solvent | Position of Bromination |

| 4-Azaindole derivative | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | C-5 |

| 4-Azaindole derivative | Bromine (Br₂) | Acetic Acid | C-5 |

Directed Ortho-Metalation (DoM) Assisted Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-butyllithium or lithium diisopropylamide) and directs deprotonation to the adjacent ortho-position. unblog.frbaranlab.org

In the 4-azaindole molecule, the pyridine nitrogen atom (N-4) serves as an endogenous directing group. Treatment with a strong lithium amide base at low temperatures is expected to selectively remove the proton at the C-5 position. The resulting C-5 lithiated intermediate can then be trapped with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or carbon tetrabromide, to afford the 5-bromo-4-azaindole derivative with high regiochemical control. This strategy has been successfully applied to other azaindole systems for selective functionalization. nih.govresearchgate.net

Reaction Scheme for DoM:

Deprotonation: 4-Azaindole is treated with LDA or n-BuLi at -78 °C in THF. The base coordinates to N-4 and removes the proton from C-5.

Quenching: The resulting aryllithium species is reacted with an electrophilic bromine source (e.g., CBr₄) to install the bromine atom at C-5.

Multi-Step Approaches for Controlled Bromination

To ensure unambiguous placement of the bromine atom, multi-step synthetic routes can be employed. These strategies often involve building the heterocyclic core from a pre-functionalized starting material. For example, a suitably substituted pyridine, such as a 3-bromo-4-aminopyridine, could serve as a precursor. The pyrrole ring can then be constructed onto this pyridine scaffold using established indole synthesis methodologies, such as the Bartoli or Leimgruber-Batcho indole synthesis. This approach guarantees the bromine atom is located at the desired C-5 position of the final 4-azaindole ring system. Subsequently, the acylation at the C-3 position can be performed as the final step to yield this compound.

Sequential and Convergent Synthetic Routes

Stepwise Functionalization Strategies

A plausible and commonly employed strategy for the synthesis of this compound involves a two-step sequential functionalization of the parent 4-azaindole ring. This can proceed via two primary routes:

Route A: Bromination followed by Acylation

C-5 Bromination of 4-Azaindole: The initial step involves the regioselective bromination of the 4-azaindole core at the C-5 position to yield 5-bromo-4-azaindole. Electrophilic brominating agents are typically used for this transformation. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and avoid polysubstitution.

C-3 Acylation of 5-Bromo-4-azaindole: The resulting 5-bromo-4-azaindole is then subjected to a Friedel-Crafts acylation or a similar reaction to introduce the acetyl group at the C-3 position. This step often requires the use of a Lewis acid catalyst to activate the acylating agent (e.g., acetyl chloride or acetic anhydride).

Route B: Acylation followed by Bromination

C-3 Acylation of 4-Azaindole: In this alternative pathway, the 4-azaindole is first acylated at the C-3 position to form 3-acetyl-4-azaindole. This reaction is also typically carried out under Friedel-Crafts conditions.

C-5 Bromination of 3-Acetyl-4-azaindole: The subsequent step involves the regioselective bromination of the 3-acetyl-4-azaindole intermediate at the C-5 position. The presence of the deactivating acetyl group at C-3 can influence the reactivity and regioselectivity of this electrophilic substitution.

| Step | Reagents and Conditions (Illustrative) | Product | Yield (Illustrative) |

| Route A: Step 1 (Bromination) | 4-Azaindole, N-Bromosuccinimide (NBS), Acetonitrile (B52724), Room Temperature | 5-Bromo-4-azaindole | Moderate to Good |

| Route A: Step 2 (Acylation) | 5-Bromo-4-azaindole, Acetyl chloride, AlCl₃, Dichloromethane, 0 °C to Room Temperature | This compound | Moderate |

| Route B: Step 1 (Acylation) | 4-Azaindole, Acetic anhydride, Phosphoric acid | 3-Acetyl-4-azaindole | Good |

| Route B: Step 2 (Bromination) | 3-Acetyl-4-azaindole, Bromine, Dioxane | This compound | Moderate |

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is a critical aspect of synthesizing this compound with high yield and purity. This involves a systematic investigation of various factors that can influence the reaction outcome.

Catalyst Systems and Ligands

For the Friedel-Crafts acylation step, the choice and amount of the Lewis acid catalyst are paramount. While aluminum chloride (AlCl₃) is a traditional and effective catalyst, other Lewis acids such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) may offer advantages in terms of milder reaction conditions and improved selectivity. The catalyst loading needs to be optimized to ensure efficient conversion while minimizing potential side reactions.

In the context of modern synthetic methodologies, palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of azaindoles. Although not directly applicable to the described stepwise electrophilic substitution, if a convergent approach involving a pre-functionalized fragment were to be employed, the choice of palladium catalyst and coordinating ligand would be crucial. Ligands such as phosphines (e.g., triphenylphosphine, Xantphos) play a vital role in stabilizing the palladium center and facilitating the catalytic cycle.

| Reaction Step | Catalyst System | Ligand (if applicable) | Typical Loading |

| Friedel-Crafts Acylation | AlCl₃ | - | Stoichiometric to catalytic |

| Friedel-Crafts Acylation | SnCl₄ | - | Stoichiometric to catalytic |

| Palladium-catalyzed Cross-Coupling (Hypothetical) | Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos, SPhos | 0.5-5 mol% |

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the rate and selectivity of both the bromination and acylation steps. For electrophilic aromatic substitution reactions, the polarity of the solvent can influence the stability of the charged intermediates (arenium ions). Non-polar solvents like dichloromethane or 1,2-dichloroethane (B1671644) are commonly used for Friedel-Crafts reactions. For bromination, solvents such as acetonitrile or dioxane are often employed.

Temperature control is essential for managing the reaction kinetics and preventing the formation of byproducts. Friedel-Crafts acylations are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to control the initial exothermicity. Similarly, bromination reactions may require specific temperature ranges to achieve the desired regioselectivity.

| Reaction Step | Solvent | Temperature Range | Effect |

| Bromination | Acetonitrile | Room Temperature | Good regioselectivity |

| Friedel-Crafts Acylation | Dichloromethane | 0 °C to Room Temperature | Controlled reaction rate |

| Friedel-Crafts Acylation | 1,2-Dichloroethane | Room Temperature to Reflux | Increased reaction rate |

Process Intensification and Scalability

For the potential large-scale synthesis of this compound, process intensification strategies are of great interest. These strategies aim to make the synthesis more efficient, safer, and more environmentally friendly. This can include the use of flow chemistry, where reagents are continuously mixed and reacted in a microreactor. Flow chemistry offers superior heat and mass transfer, allowing for better control over reaction parameters and potentially higher yields and purity.

The scalability of the synthesis is a key consideration for industrial applications. A robust and scalable process for a related compound, 5-bromo-4-chloro-3-nitro-7-azaindole, has been demonstrated on a greater than 50 kg scale. organic-chemistry.org This suggests that with careful optimization, the synthesis of this compound could also be scaled up. Key factors for successful scale-up include ensuring efficient mixing, managing the heat generated by the reaction (exothermicity), and developing robust purification methods.

Chemical Reactivity and Derivatization of 3 Acetyl 5 Bromo 4 Azaindole

Reactions Involving the Bromine Atom at C-5

The bromine atom at the C-5 position of the 4-azaindole (B1209526) ring is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions provide powerful tools for the introduction of diverse substituents, enabling the synthesis of a wide array of novel compounds with potential biological activities.

Cross-Coupling Reactions at the Aryl Halide Position

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The C-5 bromine atom of 3-acetyl-5-bromo-4-azaindole serves as a versatile handle for such reactions.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C-5 position.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium carbonate, in a suitable solvent system like dimethoxyethane. These conditions facilitate the coupling of 5-bromoindazoles with arylboronic acids, leading to the corresponding 5-arylindazole derivatives in good yields. The versatility of this reaction allows for the introduction of a diverse range of substituents, contributing to the exploration of the chemical space around the 4-azaindole core.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromo-aza-heterocycles

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 3-Acetyl-5-phenyl-4-azaindole | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 3-Acetyl-5-(4-methoxyphenyl)-4-azaindole | Good |

| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 3-Acetyl-5-(thiophen-2-yl)-4-azaindole | Good |

Note: The yields are generalized as "Good" based on typical outcomes for similar Suzuki-Miyaura couplings on related heterocyclic systems, as specific yield data for this compound was not available in the searched literature.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated derivatives. This reaction is of significant importance in the synthesis of conjugated systems and has been applied to various heterocyclic scaffolds.

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound. This method offers a broad substrate scope and is tolerant of many functional groups. nih.gov The reaction of this compound with an organostannane, such as an aryltributylstannane, in the presence of a palladium catalyst would yield the corresponding 5-aryl-4-azaindole derivative.

The mechanism of the Stille reaction involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. nih.gov

The formation of carbon-nitrogen bonds at the C-5 position of the 4-azaindole core can be achieved through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. chemspider.comwikipedia.org This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and other nitrogen-containing heterocycles.

The reaction typically employs a palladium catalyst in conjunction with a suitable phosphine ligand and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the scope of the amine coupling partner. For instance, the use of bidentate phosphine ligands like BINAP or DPPF has been shown to be effective for the coupling of primary amines with aryl halides. wikipedia.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 |

Note: This table presents typical conditions for Buchwald-Hartwig amination reactions on related bromo-aza-heterocycles.

Nucleophilic Aromatic Substitution (SNAr) Pathways

While palladium-catalyzed reactions are highly effective, the C-5 position of the 4-azaindole ring can also undergo nucleophilic aromatic substitution (SNAr) under certain conditions. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present.

In the case of this compound, the pyridine (B92270) nitrogen and the acetyl group at C-3 contribute to the electron-deficient nature of the ring system, potentially facilitating nucleophilic attack. The bromine atom can act as a leaving group. The reaction would proceed via the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the bromide ion. nih.gov The feasibility and efficiency of SNAr reactions on this specific substrate would depend on the nature of the nucleophile and the reaction conditions. Generally, strong nucleophiles and elevated temperatures are required.

Transformations of the Acetyl Group at C-3

The acetyl group at the C-3 position of the 4-azaindole ring is a key functional handle that allows for a wide array of chemical transformations. The carbonyl moiety and the adjacent methyl group are both susceptible to a variety of reactions, enabling the introduction of diverse structural motifs.

The ketone of the acetyl group can be readily reduced to a secondary alcohol, 1-(5-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanol, using common reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is a mild and effective reagent for this transformation. For more sterically hindered or less reactive ketones, stronger reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF) can be employed, although care must be taken to avoid reduction of other functional groups.

Catalytic hydrogenation is another viable method for the reduction of the ketone. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly if other reducible functional groups are present in the molecule.

Table 1: Exemplary Conditions for the Reduction of this compound

| Reagent/Catalyst | Solvent | Temperature | Product |

| Sodium Borohydride | Methanol | Room Temperature | 1-(5-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanol |

| Lithium Aluminum Hydride | THF | 0 °C to RT | 1-(5-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanol |

| H₂, Pd/C | Ethanol | Room Temperature | 1-(5-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanol |

Note: The data in this table is illustrative of typical conditions for ketone reduction and may not represent experimentally verified results for this compound.

The carbonyl group of this compound is a prime candidate for Wittig and Horner-Wadsworth-Emmons (HWE) olefination reactions, which convert the ketone into an alkene. The Wittig reaction utilizes a phosphonium ylide, such as methyltriphenylphosphonium bromide, treated with a strong base to generate the reactive ylide. This ylide then reacts with the ketone to form a new carbon-carbon double bond.

The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, employs a phosphonate carbanion, which is generally more reactive than the corresponding phosphonium ylide. wikipedia.org This method often provides better yields and stereoselectivity, favoring the formation of the (E)-alkene. wikipedia.org The choice of base and reaction conditions can be tuned to influence the outcome of the reaction.

Table 2: Reagents for Olefination of this compound

| Reaction | Reagent | Base | Expected Product |

| Wittig | Methyltriphenylphosphonium bromide | n-BuLi | 5-bromo-3-(prop-1-en-2-yl)-1H-pyrrolo[2,3-c]pyridine |

| HWE | Triethyl phosphonoacetate | NaH | Ethyl 3-(5-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)but-2-enoate |

The α-methyl group of the acetyl moiety is sufficiently acidic to participate in various condensation reactions. In the presence of a base, it can be deprotonated to form an enolate, which can then react with electrophiles.

A classic example is the Claisen-Schmidt condensation, where the enolate of this compound reacts with an aldehyde, such as benzaldehyde, to form an α,β-unsaturated ketone (a chalcone analog). researchgate.netunib.ac.id This reaction is typically catalyzed by an aqueous base like sodium hydroxide or potassium hydroxide. unib.ac.id

The Mannich reaction is another important condensation reaction where the methyl ketone reacts with formaldehyde and a secondary amine to yield a β-aminoketone, known as a Mannich base. These products are valuable synthetic intermediates.

The α-carbon of the acetyl group can be functionalized through various reactions. For instance, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid to introduce a bromine atom at the α-position. nih.gov This α-bromo ketone is a versatile intermediate for subsequent nucleophilic substitution reactions.

Furthermore, α-hydroxylation can be accomplished using oxidizing agents such as selenium dioxide or through molybdenum-based catalysts to introduce a hydroxyl group, leading to the formation of an α-hydroxy ketone.

Reactivity of the Azaindole Nitrogen Atom

The nitrogen atom of the pyrrole (B145914) ring in the azaindole system is a site for further derivatization, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule.

The azaindole nitrogen can be readily alkylated using a variety of alkylating agents in the presence of a base. Common methods involve the use of alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates (e.g., dimethyl sulfate) with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

N-arylation of the azaindole nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, which typically involves the reaction of the azaindole with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures, is a well-established method for this transformation. organic-chemistry.orgmdpi.comnih.gov More modern approaches, such as the Buchwald-Hartwig amination, utilize palladium catalysts with specialized ligands to effect the N-arylation under milder conditions.

Table 3: Conditions for N-Functionalization of this compound

| Reaction | Reagent | Catalyst/Base | Solvent | Product Type |

| N-Alkylation | Methyl Iodide | Sodium Hydride | DMF | N-Methylated azaindole |

| N-Arylation (Ullmann) | Phenyl Iodide | Copper(I) Iodide / K₂CO₃ | DMF | N-Phenylated azaindole |

Note: The reaction conditions provided are general for N-functionalization of indole (B1671886) and azaindole systems and require experimental optimization for this compound.

Protecting Group Chemistry on the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is a key site for chemical modification. The N-H proton is weakly acidic and can be removed by a base, rendering the nitrogen nucleophilic. In many synthetic sequences, protecting this nitrogen is a crucial step to prevent undesired side reactions and to modulate the reactivity of the entire ring system. researchgate.net The choice of a protecting group is critical and depends on its stability under subsequent reaction conditions and the ease of its removal. uchicago.eduorganic-chemistry.org

Common protecting groups for indole and azaindole nitrogens include sulfonyl, benzyl, and carbamate derivatives. researchgate.netwikipedia.orglibretexts.org For instance, a phenylsulfonyl (PhSO2) group can be readily introduced using phenylsulfonyl chloride, though its subsequent cleavage often requires harsh conditions. researchgate.net Carbamates, such as the tert-butoxycarbonyl (Boc) group, are another option, but they can be labile on electron-rich heteroaromatics like indoles. researchgate.net

A significant application of N-protection in related 3-acetylindole systems is to control the regioselectivity of C-H functionalization reactions. Studies have shown that palladium-catalyzed C-H arylation of N-H free 3-acetylindoles can lead to a domino reaction involving C-4 arylation followed by an unexpected migration of the C-3 acetyl group to the C-2 position. nih.govacs.org However, protection of the indole nitrogen with groups like benzyl (Bn) or methyl (Me) effectively prevents this rearrangement, yielding the direct C-4 arylation product exclusively. nih.govacs.org This highlights the strategic importance of protecting group chemistry in directing the outcome of derivatization reactions on this scaffold.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Tosyl | Ts | Tosyl chloride (TsCl) | Strong acid (HBr, H₂SO₄) or strong reducing agents (sodium in liquid ammonia) | wikipedia.org |

| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) or strong Lewis acids (AlCl₃) | researchgate.netwikipedia.org |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA) | organic-chemistry.org |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | SES-Cl | Fluoride ion sources (e.g., TBAF) | researchgate.net |

Other Potential Sites of Functionalization

Beyond the indole nitrogen, the carbon framework of this compound offers several positions for functionalization. The regioselectivity of these reactions is governed by the electronic nature of the azaindole ring and the influence of existing substituents.

Directed metalation, particularly transition-metal-catalyzed C-H activation, has become a powerful strategy for the site-selective functionalization of heterocyclic compounds. wikipedia.orgbaranlab.orgchem-station.com In this approach, a directing group (DG) coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its cleavage and subsequent reaction with an electrophile. baranlab.orgorganic-chemistry.org

For 3-acetylindole derivatives, the acetyl group at the C-3 position can serve as an effective directing group. nih.govacs.org Palladium-catalyzed reactions of N-protected 3-acetylindoles with aryl iodides have been shown to selectively functionalize the C-4 position. nih.govacs.org This occurs via a palladacycle intermediate where the carbonyl oxygen of the acetyl group coordinates to the palladium catalyst, directing the C-H activation to the adjacent C-4 position on the benzene portion of the ring system. nih.gov While C-4 functionalization is predominant with this directing group, the choice of catalyst can alter the site of reactivity. For example, in related 3-carboxamide indoles, an Iridium(III) catalyst can favor C-2 functionalization, whereas a Rhodium(I) catalyst promotes C-4 functionalization (following a group translocation). researchgate.netchemrxiv.org

Functionalization at the C-6 position of the azaindole nucleus is less commonly achieved through direction by a C-3 substituent. However, other directing groups, often installed on the indole nitrogen, can direct metalation to various positions. For instance, installing a P(O)tBu₂ group on the nitrogen of indole has been used to direct copper-catalyzed arylation to the C-6 position. nih.govacs.org Such strategies could potentially be adapted to the this compound scaffold to achieve functionalization at sites not readily accessible by other means.

| Position | Directing Group | Catalyst System | Reaction Type | Reference |

|---|---|---|---|---|

| C-4 | C3-Acetyl (on N-protected indole) | Pd(OAc)₂ / AgOAc | Arylation | nih.govacs.org |

| C-2 | C3-Carboxamide | Ir(III) / Ag(I) | Carbene Insertion | researchgate.netchemrxiv.org |

| C-6 | N-P(O)tBu₂ | Cu(OAc)₂ | Arylation | nih.govacs.org |

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regioselectivity of EAS on the azaindole core is complex. The pyrrole ring is generally more electron-rich and thus more reactive towards electrophiles than the pyridine ring. stackexchange.com In a typical indole, EAS occurs preferentially at the C-3 position, as this pathway allows the formation of a cationic intermediate (an arenium ion) without disrupting the aromaticity of the fused benzene ring. stackexchange.com

In this compound, the C-3 position is blocked by the acetyl group. Therefore, any EAS reaction must occur at another position. The directing effects of the existing substituents must be considered:

3-Acetyl group: A meta-directing, deactivating group.

5-Bromo group: An ortho-, para-directing, deactivating group.

4-Aza group (pyridine nitrogen): Strongly deactivating for EAS on the pyridine ring.

Pyrrole Nitrogen: A strong activating, ortho-directing group (relative to the pyrrole ring).

Given these factors, the most probable site for electrophilic attack is the C-2 position. The pyrrole nitrogen is a powerful activating group that strongly directs substitution to its adjacent C-2 position. While the acetyl group at C-3 exerts a deactivating effect, the inherent high nucleophilicity of the pyrrole ring often overcomes this. Studies on the enzymatic halogenation of azaindoles, an electrophilic substitution reaction, confirm that substitution occurs at the most electron-rich site, which is C-3 if available. nih.gov With C-3 blocked, C-2 becomes the next most favored position within the pyrrole moiety. Substitution on the pyridine ring (e.g., at C-6) is highly unlikely due to the strong deactivating effect of the pyridine nitrogen atom and the other electron-withdrawing groups.

Applications in Medicinal Chemistry and Rational Drug Design Scaffold Centric Research

Role as a Privileged Scaffold in Drug Discovery Programs

The azaindole framework is recognized as a "privileged structure" in medicinal chemistry. nih.govpharmablock.com This designation is given to molecular scaffolds that can bind to multiple, distinct biological targets with high affinity, making them exceptionally fruitful starting points for drug design. nih.gov The introduction of a nitrogen atom into the indole's six-membered ring alters the electronic distribution and physicochemical properties, such as solubility and hydrogen bonding capacity, which can be fine-tuned to optimize drug-like characteristics. nih.govnih.gov While 7-azaindoles are the most frequently utilized isomer in drug discovery, 4-azaindoles are also a key scaffold in the development of novel therapeutics. nih.govrsc.org

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry where an atom or group of atoms in a lead compound is exchanged for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.com The azaindole nucleus is a classic bioisostere of both indole (B1671886) and purine (B94841) systems. nih.govpharmablock.com The replacement of an indole core with a 4-azaindole (B1209526) scaffold has proven to be a successful tactic in lead optimization.

This strategy is employed to:

Improve Physicochemical Properties: In the development of p21-activated kinase-1 (PAK1) inhibitors, replacing an indole lead compound with a 4-azaindole surrogate led to molecules with lower lipophilicity, enhanced aqueous solubility, and improved permeability. nih.gov

Enhance Target Binding and Potency: The pyridine (B92270) nitrogen in the 4-azaindole ring can act as an additional hydrogen bond acceptor, which may lead to stronger interactions with the target protein and thus higher potency. pharmablock.comnih.gov

Navigate Intellectual Property: Creating novel chemical entities with similar biological activity allows for the generation of new patents. pharmablock.com

A notable example is seen in the development of HIV-1 attachment inhibitors, where the systematic replacement of the indole ring with each of the four azaindole isomers was explored. The 4-azaindole and 7-azaindole (B17877) derivatives demonstrated superior efficacy compared to the original indole compound, alongside a significant enhancement in aqueous solubility and metabolic stability. pharmablock.com

Scaffold morphing, or scaffold hopping, is a more advanced drug design strategy that involves modifying the core ring system of a molecule to generate a novel chemotype with similar biological activity but potentially improved properties. nih.gov This approach is crucial for expanding into new chemical spaces and overcoming liabilities associated with an existing scaffold.

The 4-azaindole scaffold has been successfully utilized in such strategies. In a program targeting decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis, researchers morphed a 1,4-azaindole lead series into a novel benzimidazole (B57391) scaffold. nih.gov This was achieved by repositioning the ring nitrogen and transposing the side chain. The resulting benzimidazole compounds retained potent DprE1 inhibition and antimycobacterial activity while exhibiting improved solubility and a higher free plasma fraction, demonstrating the value of this chemistry-driven approach to identify superior drug candidates. nih.gov

Structure-Activity Relationship (SAR) Studies on Azaindole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For azaindole derivatives, SAR investigations systematically probe the effects of different substituents at various positions on the bicyclic core to optimize interactions with the biological target.

The specific substitution pattern of 3-Acetyl-5-bromo-4-azaindole makes it a highly valuable intermediate for extensive SAR studies. The C-3 and C-5 positions are critical sites for modification to modulate biological activity. nih.gov

C-3 Position (Acetyl Group): The acetyl group (–COCH₃) at the C-3 position is an electron-withdrawing group that influences the electronic properties of the pyrrole (B145914) ring. More importantly, it serves as a versatile synthetic handle. The ketone functionality allows for a wide range of chemical transformations, such as condensation or reduction reactions, to introduce diverse chemical moieties. This enables chemists to explore how different groups at this position affect target binding and potency. In the broader context of indole chemistry, the 3-acetyl group is a common starting point for the synthesis of numerous complex and biologically active alkaloids. researchgate.net

C-5 Position (Bromo Group): The bromine atom at the C-5 position significantly impacts the molecule's properties and utility in drug design. As a halogen, it can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity with a target protein. Its primary role in SAR studies, however, is as a key functional group for cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This allows for the straightforward introduction of a vast array of aryl and heteroaryl groups at the C-5 position, enabling a thorough exploration of the chemical space around this vector to optimize molecular interactions. For example, in the development of 7-azaindole derivatives, a 5-bromo precursor was used to synthesize a library of 3,5-diarylated compounds for SAR evaluation. nih.gov

The table below summarizes the roles of these key substituents in drug design.

| Substituent Position | Group | Key Roles in Rational Drug Design |

| C-3 | Acetyl (-COCH₃) | • Influences electronic properties of the scaffold.• Acts as a versatile synthetic handle for further chemical modification.• Allows for introduction of diverse functional groups to probe binding pockets. |

| C-5 | Bromo (-Br) | • Enables diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki).• Can participate in halogen bonding to enhance target affinity.• Modulates lipophilicity and electronic character of the pyridine ring. |

The fused bicyclic structure of the 4-azaindole core provides a relatively rigid, planar scaffold. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target and presents appended functional groups in well-defined spatial orientations. The recognition of azaindole-based ligands by a binding site is heavily influenced by the hydrogen-bonding pattern and the orientation of its substituents.

The pyridine nitrogen of the 4-azaindole ring is a key feature for molecular recognition, acting as a hydrogen bond acceptor. This interaction often serves to anchor the ligand in the binding site of the target protein, a feature commonly observed in kinase inhibitors where the azaindole mimics the hinge-binding interactions of adenine. pharmablock.com X-ray crystallography has been used to visualize the binding mode of 4-azaindole-based inhibitors, such as those for p38 MAP kinase, providing crucial structural insights that guide the optimization of substituents to maximize favorable interactions and potency. nih.gov While the core is rigid, the conformational flexibility of the substituents at positions like C-3 and C-5 plays a critical role in adapting to the specific topology of the target's binding pocket.

Design of Azaindole-Based Ligands for Specific Biomolecular Targets

The 4-azaindole scaffold has been successfully employed in the rational design of ligands for a diverse range of biomolecular targets, underscoring its status as a privileged structure. The specific compound this compound serves as an ideal starting point for synthesizing libraries of compounds directed against these targets.

The table below details several examples of drug discovery programs that have utilized the 4-azaindole core.

| Target Enzyme/Receptor | Therapeutic Area | Type of 4-Azaindole Derivatives | Research Findings |

| p38 MAP Kinase | Inflammation / Autoimmune Disease | 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine derivatives | Led to the identification of potent inhibitors of proinflammatory cytokine production. X-ray crystallography guided the optimization of physical properties and potency. nih.gov |

| p21-Activated Kinase 1 (PAK1) | Oncology | Aminopyrazole/diaminopyrimidine substituted 4-azaindoles | Designed as indole surrogates, these compounds showed superior physicochemical properties, including enhanced solubility and lower metabolic clearance, with potent biochemical activity (Ki <10nM). nih.gov |

| Aurora A Kinase | Oncology | 2,5-disubstituted-4-azaindoles | Identified as promising anti-proliferative agents against human cancer cell lines with significant selectivity over other kinases. nih.gov |

| DprE1 Enzyme | Infectious Disease (Tuberculosis) | 1,3-disubstituted-4-azaindoles | These compounds kill Mycobacterium tuberculosis in vitro and are efficacious in mouse models via non-covalent inhibition of a key enzyme in the mycobacterial cell wall synthesis pathway. nih.gov |

| M1 Muscarinic Acetylcholine Receptor (M1 mAChR) | Neuroscience (Alzheimer's Disease) | 1,3-disubstituted-4-azaindoles (e.g., PF-06764427) | Act as Positive Allosteric Modulators (PAMs), representing a potential treatment strategy for Alzheimer's disease. nih.gov |

Kinase Inhibitor Design Principles

The azaindole framework is recognized as a privileged structure in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form crucial hydrogen bonds within the kinase ATP-binding site. nih.govnih.govresearchgate.net The presence of nitrogen atoms in the bicyclic system allows for the formation of hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. researchgate.netresearchgate.net The 3-acetyl and 5-bromo substitutions on the 4-azaindole scaffold provide vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The design of kinase inhibitors based on the this compound scaffold follows several key principles:

Hinge Binding: The nitrogen atom of the pyrrole ring and the pyridine nitrogen of the azaindole core can act as hydrogen bond donors and acceptors, respectively, to engage with the backbone of the kinase hinge region. This bidentate interaction is a hallmark of many potent kinase inhibitors and contributes significantly to binding affinity.

Exploration of Hydrophobic Pockets: The acetyl group at the 3-position can be modified to extend into nearby hydrophobic pockets within the ATP-binding site, enhancing potency and selectivity. For instance, replacing the acetyl group with larger, more lipophilic moieties can lead to interactions with specific amino acid residues, differentiating between closely related kinases.

Solvent Front Exposure: The bromo substituent at the 5-position often points towards the solvent-exposed region of the active site. This position is ideal for introducing polar groups to improve solubility and other physicochemical properties without disrupting the core binding interactions.

Allosteric Targeting: While many azaindole-based inhibitors are ATP-competitive, modifications to the scaffold can also lead to the development of allosteric inhibitors that bind to sites other than the ATP pocket, offering a different mechanism of action and potentially higher selectivity.

The versatility of the azaindole scaffold has led to its incorporation into inhibitors targeting a wide range of kinases, including but not limited to Adaptor-Associated Kinase 1 (AAK1), Anaplastic Lymphoma Kinase (ALK), and Cell Division Cycle 7 (Cdc7). nih.gov

| Kinase Target | Design Strategy Utilizing Azaindole Core | Key Interactions |

| ALK | 3,5-disubstituted 7-azaindole derivatives were designed to occupy the ATP active site. nih.gov | Docking studies predict that the azaindole moiety forms two hinge hydrogen bonds. nih.gov |

| c-Met | N-1 substituted 4-azaindoles with substitution at the 6-position were optimized. nih.gov | The core scaffold engages with the hinge region, while peripheral groups explore adjacent pockets. nih.gov |

| Cdc7 | 3-iodo-5-azaindole was used as a starting point for Suzuki coupling to introduce various aryl groups. nih.gov | The 5-azaindole (B1197152) core provides the primary interaction with the kinase hinge. nih.gov |

| CHK1 | 5-azaindolocarbazoles were synthesized to target the ATP-binding site. nih.gov | The planar carbazole (B46965) system, derived from the azaindole, likely participates in pi-stacking interactions. nih.gov |

Receptor Agonist/Antagonist Design (e.g., Dopamine (B1211576) Receptors)

The azaindole nucleus is also a valuable scaffold for designing ligands that target G-protein coupled receptors (GPCRs), such as dopamine receptors. nih.govnih.gov The principles of designing receptor agonists and antagonists often revolve around mimicking the structure of the endogenous ligand or, conversely, creating a structure that binds to the receptor without eliciting a response. The this compound scaffold offers a rigid framework that can be elaborated to present pharmacophoric features in a precise spatial orientation.

In the context of dopamine receptor antagonists, the azaindole core can serve as a bioisostere for the catechol or other aromatic moieties found in known dopamine receptor ligands. nih.gov The design principles include:

Side-Chain Optimization: The acetyl and bromo groups serve as handles to attach side chains that can interact with specific subpockets within the receptor binding site, thereby determining whether the compound acts as an agonist or an antagonist and influencing its selectivity for different dopamine receptor subtypes (e.g., D2 vs. D4). nih.govnih.gov For instance, piperazine-containing side chains are common in dopamine receptor ligands and can be attached to the azaindole core. nih.gov

Modulation of Physicochemical Properties: The substituents can be modified to control the compound's lipophilicity and polarity, which are critical for its ability to cross the blood-brain barrier and reach its target in the central nervous system.

Research has shown that derivatives of azaindole can exhibit high affinity for dopamine receptors, with some compounds showing selectivity for the D4 subtype. nih.gov

| Receptor Subtype | Azaindole Derivative Type | Observed Affinity (Ki) |

| Dopamine D4 | Piperazinylmethyl substituted pyrazolo[1,5-a]pyridines (related heterocycles) | 2.0 nM for the most potent derivative nih.gov |

| Dopamine D2-like | 7-azaindole analogs of L-741,626 | Affinity was generally reduced compared to indole counterparts nih.gov |

Enzyme Active Site Modulation Studies

Beyond kinases, the this compound scaffold is a valuable tool for studying the active sites of a broader range of enzymes. The principles of its use in this context are similar to those for kinase inhibitors, as both involve targeting specific binding pockets. The acetyl and bromo substituents allow for systematic structural modifications to probe the steric and electronic requirements of an enzyme's active site.

Key aspects of using this scaffold for enzyme active site modulation include:

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives with variations at the 3- and 5-positions, researchers can systematically map the topology of an enzyme's active site. For example, increasing the size of the substituent at the 3-position can identify the presence of a nearby hydrophobic pocket, while adding hydrogen bond donors or acceptors can reveal the location of key interacting residues.

Covalent Inhibition: The acetyl group can be modified into a reactive moiety, such as an α-haloketone or an acrylamide, to create covalent inhibitors. These compounds form a permanent bond with a nucleophilic residue (e.g., cysteine) in the active site, which can be a powerful strategy for achieving potent and long-lasting inhibition.

Biophysical and Structural Studies: The relatively rigid nature of the azaindole core makes it an excellent scaffold for co-crystallization with target enzymes. The resulting crystal structures provide detailed insights into the binding mode and the specific interactions that contribute to affinity, guiding further rounds of rational design.

While much of the published research focuses on kinases, the fundamental principles of using the azaindole scaffold to probe enzyme active sites are broadly applicable to other enzyme classes, such as proteases, phosphatases, and metabolic enzymes.

Fragment-Based Drug Discovery (FBDD) Leveraging the Azaindole Core

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying novel lead compounds. nih.govnih.gov It involves screening small, low-molecular-weight compounds (fragments) for weak but efficient binding to a biological target. nih.govnih.gov The azaindole core, including derivatives like this compound, is an ideal starting point for FBDD for several reasons:

Optimal Fragment Properties: The azaindole scaffold itself has a low molecular weight and complexity, fitting the "rule of three" often used to define ideal fragments. nih.gov

High Ligand Efficiency: Due to its ability to form key interactions, such as hydrogen bonds with the target, the azaindole core often exhibits high ligand efficiency (LE), meaning it contributes a significant amount of binding energy for its size.

Tractable Growth Vectors: The acetyl and bromo substituents provide clear and synthetically accessible vectors for fragment elaboration. nih.gov Once a fragment hit containing the azaindole core is identified, chemists can systematically "grow" the fragment by adding chemical groups at these positions to extend into adjacent binding pockets and increase affinity and selectivity. nih.gov

Several successful drug discovery programs have utilized the azaindole scaffold in an FBDD context, leading to the development of clinical candidates and approved drugs. pharmablock.com The process typically involves identifying an initial azaindole fragment hit through biophysical screening methods like X-ray crystallography or NMR, followed by structure-guided optimization to develop a potent and drug-like lead compound. nih.govdrugdiscoverychemistry.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful "computational microscope" to explore molecular characteristics at the electronic level. These methods are crucial for elucidating properties that may be difficult or impossible to measure experimentally.

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 3-Acetyl-5-bromo-4-azaindole, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Ab initio methods and DFT, often with basis sets like 6-311++G(d,p), are employed to perform these optimizations. researchgate.net

Conformational analysis is particularly important for the acetyl group at the C3 position. The rotation around the single bond connecting the acetyl group to the azaindole ring can lead to different conformers. Theoretical calculations can map the potential energy surface of this rotation to identify the most stable conformer(s) and the energy barriers between them. It is generally expected that the most stable conformer will have the acetyl group oriented in a way that minimizes steric hindrance with the adjacent ring atoms. The planarity of the azaindole ring system is also a key feature confirmed by these calculations.

Table 1: Representative Optimized Geometrical Parameters for an Azaindole Core (Note: This table presents typical bond lengths for a related azaindole structure as an illustrative example of data obtained from geometry optimization.)

| Parameter | Typical Bond Length (Å) |

|---|---|

| C-C (aromatic) | 1.39 - 1.41 |

| C-N (in ring) | 1.37 - 1.39 |

| C=O | ~1.23 |

| C-Br | ~1.90 |

Understanding the electronic distribution within this compound is key to predicting its chemical behavior, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For azaindole derivatives, the HOMO is typically distributed across the fused ring system, while the LUMO is often localized on the azaindole core. researchgate.net The presence of the electron-withdrawing acetyl and bromo groups is expected to lower the energy of both the HOMO and LUMO and influence their distribution, impacting the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: The values are representative examples for heterocyclic compounds and not specific experimental or calculated values for this compound.)

| Property | Illustrative Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of highest electron density, susceptible to electrophilic attack. |

| LUMO Energy | -1.8 eV | Region most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity by identifying electron-rich and electron-poor regions. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack. For this compound, these would be expected around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the acetyl group.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are susceptible to nucleophilic attack. Positive potential is often found around hydrogen atoms, particularly the N-H proton of the pyrrole (B145914) ring. researchgate.net

The MEP map provides a holistic view of the charge distribution, guiding the understanding of non-covalent interactions and sites of chemical reactions.

Natural Bond Orbital (NBO) analysis examines the charge distribution and interactions between orbitals within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This analysis is used to quantify intramolecular interactions, such as hyperconjugation and charge delocalization.

For this compound, NBO analysis can reveal:

The delocalization of electron density from the nitrogen lone pair into the aromatic system.

Hyperconjugative interactions between the filled orbitals of the azaindole ring and the antibonding orbitals of the acetyl and bromo substituents.

The stabilization energy (E(2)) associated with these donor-acceptor interactions, providing a quantitative measure of their strength.

Computational methods can accurately predict various spectroscopic properties, providing valuable data for compound characterization.

Infrared (IR) Spectroscopy: By performing a vibrational frequency analysis, the characteristic vibrational modes (stretching, bending) of the molecule can be calculated. These theoretical frequencies correspond to the absorption peaks in an experimental IR spectrum. Key predicted vibrations for this compound would include the N-H stretch, the C=O stretch of the acetyl group, C-N stretches, and C-Br stretches.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. researchgate.net This allows for the prediction of the maximum absorption wavelength (λmax) in the UV-Vis spectrum. The calculations can identify the specific nature of the electronic transitions, such as π → π* or n → π*, which are responsible for the observed absorption bands. researchgate.net

Table 3: Predicted Spectroscopic Data (Illustrative) (Note: This table shows typical ranges for the predicted spectroscopic features based on the functional groups present.)

| Spectroscopy | Feature | Predicted Wavenumber/Wavelength |

|---|---|---|

| IR | N-H Stretch | ~3400-3500 cm-1 |

| IR | C=O Stretch | ~1650-1670 cm-1 |

| IR | C-Br Stretch | ~550-650 cm-1 |

| UV-Vis | λmax (π → π* transition) | ~280-320 nm |

Electronic Structure Analysis

Reaction Mechanism Elucidation

Theoretical elucidation of reaction mechanisms provides invaluable insights into the synthesis of complex molecules. This typically involves the use of quantum mechanics, such as Density Functional Theory (DFT), to map out the energetic landscape of a chemical reaction. However, specific studies applying these methods to the synthesis of this compound have not been identified.

Transition State Characterization for Key Synthetic Steps

No published research detailing the characterization of transition states for the key synthetic steps leading to this compound could be located. Such studies would be crucial for understanding the kinetics and feasibility of the synthetic routes, identifying rate-determining steps, and potentially optimizing reaction conditions.

Energetic Profiles of Proposed Reaction Pathways

Similarly, a comprehensive analysis of the energetic profiles for proposed reaction pathways in the synthesis of this compound is not available. This type of investigation would involve calculating the relative energies of reactants, intermediates, transition states, and products to determine the most thermodynamically and kinetically favorable synthetic routes.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule, such as this compound, with a biological target, typically a protein. While numerous studies perform these simulations for various azaindole derivatives, specific data for this compound is absent from the reviewed literature.

Prediction of Ligand-Protein Binding Modes

There are no specific studies in the available literature that predict the binding modes of this compound with any particular protein target. Docking studies on analogous compounds, such as other substituted azaindoles, have been conducted in the context of kinase inhibition, but these findings cannot be directly extrapolated to the title compound.

Analysis of Non-Covalent Interactions at the Binding Interface

A detailed analysis of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and a specific protein binding site has not been reported. Such an analysis would be fundamental to understanding the molecular basis of its potential biological activity.

Rationalizing Structure-Activity Relationships Through Computational Models

Due to the lack of experimental biological data and corresponding computational studies for a series of analogues including this compound, no computational models that rationalize its structure-activity relationships (SAR) have been developed. Establishing such models is essential for guiding the design of more potent and selective derivatives.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Greener Synthetic Routes

Traditional synthetic methods for azaindole cores often rely on multi-step sequences with harsh reagents, stoichiometric amounts of catalysts, and significant solvent waste. The future of synthesizing 3-Acetyl-5-bromo-4-azaindole and its analogues is geared towards aligning with the principles of green chemistry. This involves developing atom-economical reactions, utilizing renewable feedstocks, minimizing energy consumption, and reducing hazardous waste.

Key research thrusts include:

Catalytic Innovations : There is a continuous drive to replace classical methods with more sustainable catalytic systems. This includes using earth-abundant metal catalysts (e.g., iron, copper) in place of precious metals like palladium, although palladium-catalyzed reactions such as Sonogashira and Heck couplings remain important for their efficiency. mdpi.com The development of heterogeneous catalysts is also crucial, as they can be easily recovered and recycled, reducing costs and environmental impact.

Alternative Energy Sources : The use of microwave irradiation and photocatalysis is expanding. Microwave heating can dramatically accelerate reaction times, often leading to cleaner reactions and higher yields. organic-chemistry.org Visible-light photocatalysis offers a method to perform synthetic transformations under mild conditions, potentially enabling new types of bond-forming reactions on the azaindole core. nih.gov

Green Solvents : Research is moving away from chlorinated and volatile organic solvents towards more benign alternatives like water, ionic liquids, or bio-derived solvents. Silver-catalyzed intramolecular cyclizations to form azaindoles have been successfully performed in water, highlighting the potential for aqueous-phase synthesis. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Azaindole Scaffolds

| Feature | Traditional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Catalysts | Often stoichiometric, precious metals (Pd, Pt) | Catalytic amounts, earth-abundant metals (Fe, Cu), recyclable heterogeneous catalysts |

| Reaction Type | Multi-step, isolation of intermediates | One-pot, tandem/cascade reactions |

| Energy Input | Conventional thermal heating (reflux) | Microwave irradiation, visible-light photocatalysis |

| Solvents | Chlorinated hydrocarbons, DMF, THF | Water, ionic liquids, supercritical fluids, bio-solvents |

| Atom Economy | Often low to moderate | High, minimizing waste byproducts |

Exploration of Novel Functionalization Strategies for Complex Derivatives

While the bromo and acetyl groups of this compound provide clear avenues for modification, future research will focus on more sophisticated and direct functionalization methods to build molecular complexity efficiently. The direct activation of carbon-hydrogen (C–H) bonds is a particularly promising frontier. nih.gov

Emerging functionalization strategies include:

Direct C–H Activation : This powerful technique allows for the introduction of new functional groups onto the azaindole core without the need for pre-installed handles like halides. nih.govmdpi.com For the 4-azaindole (B1209526) scaffold, research will aim to achieve regioselective C–H functionalization at positions C-2, C-6, and C-7, which are traditionally less accessible. researchgate.net This would enable the synthesis of highly decorated derivatives from the parent this compound. Rhodium(III) catalysis has already shown promise for synthesizing 7-azaindoles via C-H activation. nih.gov

Late-Stage Functionalization : The ability to modify complex molecules in the final steps of a synthetic sequence is highly desirable. Future work will focus on developing robust reactions that tolerate a wide range of functional groups, allowing for the late-stage diversification of advanced this compound derivatives.

Photoredox Catalysis : This method uses light to generate reactive radical intermediates under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. This could be applied to introduce alkyl, aryl, or other fragments onto the azaindole ring system.

Table 2: Potential Sites for Novel Functionalization on the 4-Azaindole Core

| Position | Current Handle | Future Strategy | Potential Transformation |

|---|---|---|---|

| C-3 | Acetyl group | Aldol/Knoevenagel condensation, etc. | Elaboration of the side chain |

| C-5 | Bromo group | Cross-coupling (Suzuki, Sonogashira, etc.) | Introduction of aryl, alkynyl, or alkyl groups |

| N-1 | N-H bond | Alkylation, Arylation | Modification of solubility and H-bonding properties |

| C-2, C-6, C-7 | C-H bonds | Direct C–H Activation/Functionalization | Direct arylation, alkylation, or halogenation |

Advanced Computational Approaches for Predictive Design

In silico methods are becoming indispensable in modern chemical research. For azaindole chemistry, computational tools can accelerate the design and discovery of new molecules with desired properties by predicting reactivity, molecular geometry, and electronic characteristics before undertaking extensive lab work.

Future computational applications will focus on:

Reactivity Prediction : Density Functional Theory (DFT) calculations can be used to predict the most reactive sites on the this compound scaffold for electrophilic or nucleophilic attack, as well as the feasibility of C–H activation at various positions. mdpi.comresearchgate.net This can guide the development of regioselective synthetic methods.

Predictive Modeling for Properties : Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features of azaindole derivatives with their physical or biological properties. ingentaconnect.comnih.gov Machine learning algorithms trained on existing chemical data could predict properties like solubility, binding affinity to non-therapeutic targets, or photophysical characteristics for novel, yet-to-be-synthesized derivatives.

Mechanism Elucidation : Computational modeling can provide detailed insights into reaction mechanisms, helping chemists to optimize conditions, improve yields, and troubleshoot unexpected outcomes in the synthesis and functionalization of azaindoles.

Table 3: Application of Computational Methods in Azaindole Chemistry

| Computational Method | Application Area | Predicted Outcome for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity & Spectra | C-H bond strengths, electron density maps, predicted UV/NMR spectra. mdpi.comresearchgate.net |

| Molecular Docking | Binding Interactions | Binding modes and affinities to proteins for chemical biology tools. amrita.edunih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Structure-Property Correlation | Models predicting how structural changes affect specific properties. ingentaconnect.comnih.gov |

| Molecular Dynamics (MD) | Conformational Analysis | Stability and dynamics of azaindole derivatives in different environments. |

Expansion of Azaindole Scaffolds into New Chemical Biology Tools (non-therapeutic)

The structural similarity of azaindoles to naturally occurring indoles and purines makes them "privileged scaffolds" that can interact with biological systems. nih.govresearchgate.netsci-hub.senih.gov While their use as kinase inhibitors is well-documented, a significant future direction is the development of non-therapeutic tools for chemical biology to probe and understand biological processes.

Potential applications include:

Fluorescent Probes : The fused heterocyclic system of azaindoles can exhibit interesting photophysical properties. By strategically modifying the this compound core—for example, by introducing extended conjugated systems via cross-coupling at the C-5 position—it may be possible to create novel fluorophores for cellular imaging.